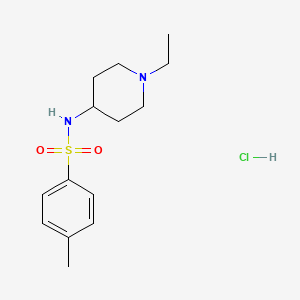
N-(1-ethylpiperidin-4-yl)-2,5-dimethylbenzenesulfonamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-ethylpiperidin-4-yl)-2,5-dimethylbenzenesulfonamide;hydrochloride, also known as S32212, is a novel compound that has been studied for its potential application as a therapeutic agent. It belongs to the class of compounds called sulfonylureas, which are known to have hypoglycemic effects.
Mécanisme D'action
The exact mechanism of action of N-(1-ethylpiperidin-4-yl)-2,5-dimethylbenzenesulfonamide;hydrochloride is not fully understood. However, it is believed to act by inhibiting the ATP-sensitive potassium (KATP) channels in pancreatic beta cells, leading to an increase in insulin secretion. It may also act on other ion channels in the brain, leading to its anticonvulsant and cognitive-enhancing effects.
Biochemical and Physiological Effects:
This compound has been shown to have hypoglycemic effects in animal models of diabetes. It has also been shown to have anticonvulsant effects in animal models of epilepsy. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-ethylpiperidin-4-yl)-2,5-dimethylbenzenesulfonamide;hydrochloride in lab experiments is its specificity for KATP channels, which allows for the study of the role of these channels in insulin secretion. However, one limitation is that its effects may vary depending on the animal model used, which may affect the generalizability of the results.
Orientations Futures
There are several future directions for the study of N-(1-ethylpiperidin-4-yl)-2,5-dimethylbenzenesulfonamide;hydrochloride. One possible direction is to further investigate its potential use as a therapeutic agent for diabetes, epilepsy, and cognitive disorders. Another direction is to study its effects on other ion channels in the brain, which may lead to the development of new treatments for neurological disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of N-(1-ethylpiperidin-4-yl)-2,5-dimethylbenzenesulfonamide;hydrochloride involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with N-(1-ethylpiperidin-4-yl) amine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified using techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
N-(1-ethylpiperidin-4-yl)-2,5-dimethylbenzenesulfonamide;hydrochloride has been studied for its potential application as a therapeutic agent for various conditions such as diabetes, epilepsy, and cognitive disorders. In a study conducted on diabetic rats, this compound was found to have hypoglycemic effects and improved glucose tolerance. It has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, this compound has been studied for its potential use in treating cognitive disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
N-(1-ethylpiperidin-4-yl)-2,5-dimethylbenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S.ClH/c1-4-17-9-7-14(8-10-17)16-20(18,19)15-11-12(2)5-6-13(15)3;/h5-6,11,14,16H,4,7-10H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABSELVFDVJBNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NS(=O)(=O)C2=C(C=CC(=C2)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclohexyl-1,5-dioxo-4-prop-2-enyl-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide](/img/structure/B7462265.png)
![3-bromo-N-[1-(furan-2-yl)ethyl]benzamide](/img/structure/B7462272.png)

![3-[[5-(2-Chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7462287.png)

![1-Benzofuran-2-yl-[4-[(5-chlorothiophen-2-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7462324.png)

![3-[[1-(1,3-Benzothiazol-2-yl)ethyl-methylamino]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462348.png)


![3-amino-N-[2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)ethyl]pyrazine-2-carboxamide](/img/structure/B7462365.png)

